Benzamide, 2-methyl-N-pentyl-
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Overview
Description
2-methyl-n-pentylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a methyl group at the second position and a pentyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-n-pentylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and n-pentylamine. The reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of 2-methyl-n-pentylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-n-pentylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid derivatives.
Reduction: Formation of 2-methyl-n-pentylamine.
Substitution: Formation of substituted benzamides with various functional groups on the aromatic ring.
Scientific Research Applications
2-methyl-n-pentylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-n-pentylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Similar structure but with a phenyl group instead of a pentyl group.
2-bromo-N-methylbenzamide: Contains a bromine atom at the second position and a methyl group on the nitrogen atom.
Uniqueness
2-methyl-n-pentylbenzamide is unique due to the presence of both a methyl group at the second position and a pentyl group on the nitrogen atom. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
17657-22-6 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-N-pentylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-3-4-7-10-14-13(15)12-9-6-5-8-11(12)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
InChI Key |
DQUVNPQVXDGAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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